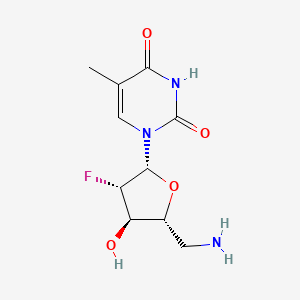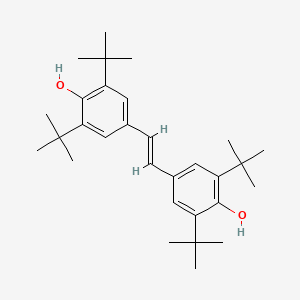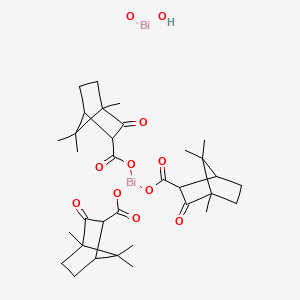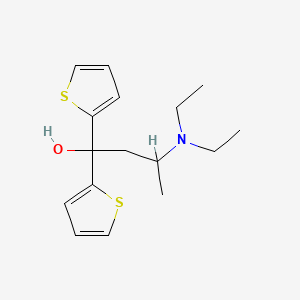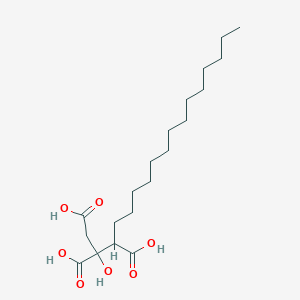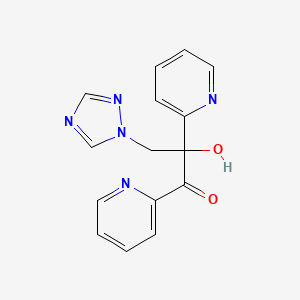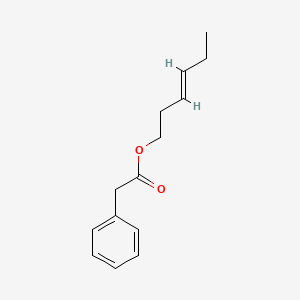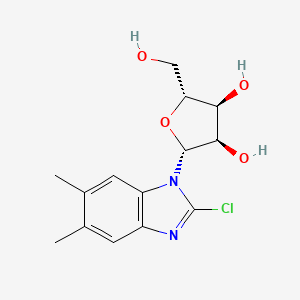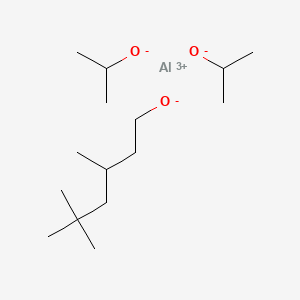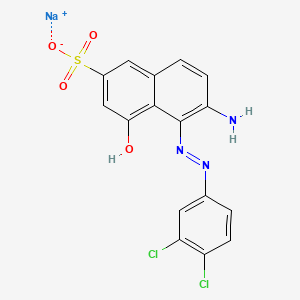
Sodium 6-amino-5-((3,4-dichlorophenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl fumarate, also known as EINECS 251-863-7, is a methyl ester of fumaric acid. It is a white crystalline solid with the molecular formula C6H8O4. This compound is widely recognized for its applications in the pharmaceutical industry, particularly in the treatment of multiple sclerosis and psoriasis. Dimethyl fumarate is known for its immunomodulatory, anti-inflammatory, and antioxidant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl fumarate can be synthesized through the esterification of fumaric acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating fumaric acid and methanol under reflux conditions to produce dimethyl fumarate. The reaction can be represented as follows:
C4H4O4+2CH3OH→C6H8O4+2H2O
Industrial Production Methods: In industrial settings, dimethyl fumarate is produced using continuous-flow synthesis, which allows for efficient and scalable production. The process involves the use of solid acid catalysts, such as titanium dioxide or zirconium sulfate, to enhance the reaction rate and yield. The reaction conditions are optimized to achieve high purity and yield of dimethyl fumarate.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl fumarate undergoes various chemical reactions, including:
Oxidation: Dimethyl fumarate can be oxidized to produce fumaric acid.
Reduction: It can be reduced to form succinic acid.
Substitution: Dimethyl fumarate can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Fumaric acid
Reduction: Succinic acid
Substitution: Various substituted fumarates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Dimethyl fumarate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Dimethyl fumarate is studied for its effects on cellular metabolism and oxidative stress.
Medicine: It is an FDA-approved drug for the treatment of relapsing-remitting multiple sclerosis and psoriasis. It has shown potential in treating other inflammatory and autoimmune diseases.
Industry: Dimethyl fumarate is used as a biocide to prevent mold growth in furniture and shoes during storage and transport.
Wirkmechanismus
Dimethyl fumarate exerts its effects through multiple mechanisms:
Activation of Nrf2 Pathway: Dimethyl fumarate and its metabolite monomethyl fumarate activate the nuclear factor erythroid-derived 2-related factor 2 (Nrf2) pathway, which induces the expression of antioxidant response element genes. This pathway helps protect cells from oxidative stress.
Inhibition of NF-κB Pathway: Dimethyl fumarate inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines and mediators.
Immunomodulation: It promotes the differentiation of type II myeloid cells and Th2 cells, leading to an anti-inflammatory immune response.
Vergleich Mit ähnlichen Verbindungen
Dimethyl fumarate can be compared with other similar compounds, such as:
Diethyl fumarate: Another ester of fumaric acid, used in similar applications but with different pharmacokinetic properties.
Dimethyl maleate: An isomer of dimethyl fumarate, with different reactivity and applications.
Monomethyl fumarate: The primary metabolite of dimethyl fumarate, with similar biological activities.
Uniqueness: Dimethyl fumarate is unique due to its dual role as an anti-inflammatory and neuroprotective agent. Its ability to activate the Nrf2 pathway and inhibit the NF-κB pathway makes it a versatile compound with broad therapeutic potential.
Eigenschaften
CAS-Nummer |
34179-43-6 |
|---|---|
Molekularformel |
C16H10Cl2N3NaO4S |
Molekulargewicht |
434.2 g/mol |
IUPAC-Name |
sodium;6-amino-5-[(3,4-dichlorophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H11Cl2N3O4S.Na/c17-11-3-2-9(6-12(11)18)20-21-16-13(19)4-1-8-5-10(26(23,24)25)7-14(22)15(8)16;/h1-7,22H,19H2,(H,23,24,25);/q;+1/p-1 |
InChI-Schlüssel |
IOMBKEFGGLGPJX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=CC(=C(C=C3)Cl)Cl)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


